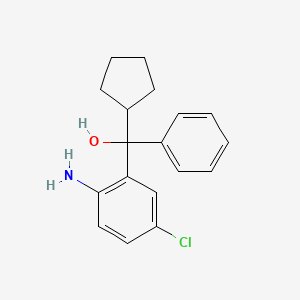

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol

Descripción

Historical Development and Research Significance

The compound (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol (CAS 893766-57-9) emerged as a subject of interest in the early 21st century, driven by its structural complexity and potential pharmacological applications. Initially synthesized as part of efforts to explore aryl methanol derivatives, its development was motivated by the need for novel scaffolds in kinase inhibition and receptor modulation. The compound’s molecular architecture—featuring a chlorinated aromatic ring, cyclopentyl group, and phenylmethanol moiety—reflects deliberate design choices to balance lipophilicity, hydrogen-bonding capacity, and steric effects. Early studies focused on optimizing synthetic routes, with particular attention to the introduction of the cyclopentyl group, which distinguishes it from related cyclohexyl analogs such as (2-Amino-5-chlorophenyl)-cyclohexylmethanone (CAS 1789-30-6).

The compound’s historical significance lies in its role as a precursor for pharmacologically active benzoxepine derivatives. For example, methodologies developed for similar structures, such as the one-pot Overman rearrangement and ring-closing metathesis described for 5-amino-2,5-dihydro-1-benzoxepines, informed strategies for functionalizing its core. Additionally, its structural similarity to intermediates in anti-obesity agent synthesis, as seen in optically active 2-amino-1-phenylethanol derivatives, underscores its versatility.

Position within Contemporary Medicinal Chemistry

In modern medicinal chemistry, (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol occupies a niche as a multifunctional building block. Its molecular formula (C₁₈H₂₀ClNO) and weight (301.81 g/mol) align with Lipinski’s rules, making it a promising candidate for further derivatization. The chlorophenyl group enhances electron-withdrawing properties, potentially improving binding affinity to target proteins, while the cyclopentyl substituent introduces conformational rigidity critical for selective interactions. Compared to its ketone analog, (2-Amino-5-chlorophenyl)(cyclopentyl)methanone (CAS 1811-95-6), the methanol group in this compound offers additional hydrogen-bonding sites, which may improve solubility and pharmacokinetic profiles.

Recent applications highlight its utility in fragment-based drug discovery. For instance, its amine group serves as a handle for introducing sulfonamide or urea functionalities, enabling the development of protease inhibitors. Furthermore, the compound’s planar aromatic system allows for π-π stacking interactions, a feature exploited in the design of kinase inhibitors targeting ATP-binding pockets.

Current Research Landscape and Investigative Trends

Current investigations prioritize the compound’s integration into modular synthesis platforms. Advances in catalysis, such as palladium-mediated cross-coupling and enzymatic resolution techniques, have enabled stereoselective modifications of its chiral center. Researchers are also exploring its use in photoaffinity labeling, leveraging the chlorine atom as a site for isotopic substitution in target engagement studies.

A notable trend involves hybridizing its core with privileged structures like benzoxepines. For example, methodologies analogous to those used in synthesizing 5-amino-2,5-dihydro-1-benzoxepines—combining Overman rearrangements with metathesis—are being adapted to generate fused-ring derivatives with enhanced bioactivity. Additionally, computational studies using density functional theory (DFT) are elucidating the compound’s conformational preferences, aiding in the rational design of analogs with improved target selectivity.

Theoretical Foundations for Compound Investigation

The compound’s pharmacological potential is rooted in its physicochemical and stereoelectronic properties:

| Property | Value/Description | Significance |

|---|---|---|

| Molecular Weight | 301.81 g/mol | Complies with drug-likeness criteria |

| LogP (Predicted) | ~3.2 | Optimal membrane permeability |

| Hydrogen Bond Donors | 2 (amine, methanol) | Enhances target binding specificity |

| Rotatable Bonds | 4 | Balances flexibility and rigidity |

The chlorophenyl group’s electron-deficient nature facilitates charge-transfer interactions with aromatic residues in enzyme active sites, while the cyclopentyl group’s puckered conformation minimizes off-target binding. Quantum mechanical calculations reveal that the methanol group adopts a gauche conformation, positioning its hydroxyl group for hydrogen bonding with catalytic aspartate residues in proteases. Comparative analyses with cyclohexyl analogs (e.g., CAS 1789-30-6) demonstrate that the smaller cyclopentyl ring reduces steric hindrance, enabling deeper penetration into hydrophobic pockets.

Synthetic accessibility further bolsters its theoretical appeal. The compound can be prepared via Grignard addition to (2-Amino-5-chlorophenyl)(cyclopentyl)methanone (CAS 1811-95-6), followed by stereoselective reduction—a route that aligns with scalable industrial processes. Recent innovations in biocatalysis, such as ketoreductase-mediated reductions, offer pathways to enantiomerically pure forms, critical for probing structure-activity relationships.

Propiedades

IUPAC Name |

(2-amino-5-chlorophenyl)-cyclopentyl-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c19-15-10-11-17(20)16(12-15)18(21,14-8-4-5-9-14)13-6-2-1-3-7-13/h1-3,6-7,10-12,14,21H,4-5,8-9,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCDWDKFJVHXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol typically involves the reaction of 2-amino-5-chlorobenzophenone with cyclopentylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylketone.

Reduction: Formation of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylamine.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and cyclopentyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

Cyclopentyl vs. Cyclohexyl Groups :

Cyclopentyl-containing compounds often exhibit distinct stability compared to cyclohexyl analogs. For example, cyclopentylamine (CPA) undergoes N−C bond dissociation at 5.7 eV, a lower energy barrier than observed in linear alkyl chains (e.g., ethyl or butyl groups at 8.3–9.0 eV) . This suggests that the cyclopentyl group in the target compound may confer lower thermal or photochemical stability compared to bulkier cyclohexyl derivatives.- Halogen and Amino Substituents: Substitutions on the aromatic ring significantly alter electronic properties. For instance, (2-amino-5-fluorophenyl)methanol (similar to the target compound but with fluorine instead of chlorine) has a molecular formula $ \text{C}7\text{H}8\text{FNO} $, where the electron-withdrawing fluorine atom may reduce the alcohol’s acidity compared to the chloro analog . Chlorine’s stronger electron-withdrawing effect could enhance hydrogen-bonding interactions or influence solubility.

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Table 2. EDAB-Mediated Reduction Yields (Selected Substrates)

| Substrate | Product | Yield (1 h) | Yield (24 h) |

|---|---|---|---|

| Benzaldehyde | Phenylmethanol | 93% | – |

| Acetophenone | 1-Phenylethanol | 68% | – |

| Octanal | 1-Octanol | 33–38% | – |

| Octan-3-one | 3-Octanol | 9% | 53% |

Key Research Findings

Synthetic Challenges : Cyclopentyl groups pose steric challenges, leading to lower yields in analogs (e.g., 14% for a thiazole derivative) .

Biological Performance : Cyclohexyl groups in antifungal agents outperform cyclopentyl derivatives, implying the target compound may require structural optimization for efficacy .

Actividad Biológica

The compound (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol is an organic molecule with significant potential in pharmacological applications due to its unique structural features. Its molecular formula is CHClN, characterized by an amino group, a chlorophenyl moiety, and a cyclopentyl ring. This compound belongs to the class of phenolic compounds, which are known for their diverse biological activities.

Chemical Structure and Properties

The structural composition of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol includes:

- Amino Group : Implicated in receptor interactions.

- Chlorophenyl Moiety : Enhances lipophilicity and may influence biological activity.

- Cyclopentyl Ring : Provides steric hindrance, potentially affecting binding interactions.

These features contribute to its reactivity and interaction with biological targets, making it a candidate for drug development aimed at neurological disorders and cancer treatment.

Biological Activity

Research indicates that (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol exhibits several biological activities:

- Neurotransmitter Modulation : The amino group suggests potential interactions with neurotransmitter receptors, possibly influencing systems like serotonin or dopamine pathways.

- Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects, indicating that this compound may also possess such activity.

- Anticancer Activity : Compounds with analogous structures have shown promise in inhibiting cancer cell growth. The presence of the chlorophenyl group may enhance this effect through various mechanisms, including apoptosis induction or cell cycle arrest.

- Antimicrobial Effects : Some studies suggest that phenolic compounds can exhibit antimicrobial properties, which could be relevant for (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol as well.

Structure-Activity Relationship (SAR)

The biological activity of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol can be influenced by its structural modifications. For instance:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4-chlorophenol | Amino and chloro groups on phenol | Known for antibacterial properties |

| Cyclopentylphenol | Cyclopentane ring attached to phenol | Exhibits antioxidant activity |

| 5-Chloro-2-(cyclopropyl)aniline | Chloro and cyclopropane substituents | Potential use in neuropharmacology |

These compounds illustrate how variations in structure can lead to differences in biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to establish their efficacy and safety profiles:

- Synthesis and Evaluation : A series of cyclopropyl analogues related to similar phenolic compounds were synthesized and evaluated for their NMDA receptor antagonism. These studies provided insights into the binding affinities and functional assays that could be applied to (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol .

- Computational Studies : Molecular docking studies have been employed to predict how (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol interacts with various proteins involved in disease pathways. These studies indicate that structural modifications significantly affect binding affinities and biological activities.

- Pharmacological Applications : Due to its potential biological activities, there is growing interest in exploring this compound as a lead candidate for drug development targeting conditions such as cancer and neurological disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and ketone reduction. For example, a related compound in EP 4,374,877 A2 (Reference Example 99) was synthesized using LCMS (m/z 265 [M+H]⁺) and HPLC (retention time: 1.16 min under SMD-TFA05 conditions) for purity validation . Optimizing yields requires controlling stoichiometry (e.g., 1:1.2 molar ratio of cyclopentyl Grignard reagent to ketone intermediate) and reaction temperature (0–5°C for sensitive intermediates). Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final alcohol product.

Q. How can the molecular structure of this compound be unequivocally confirmed?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural elucidation . For non-crystalline samples, advanced NMR techniques (²H-decoupled ¹³C NMR, HSQC) resolve stereochemical ambiguities. Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., m/z 342.1234 [M+H]⁺ calculated for C₁₈H₂₁ClNO⁺), while FT-IR identifies functional groups (e.g., O-H stretch at ~3400 cm⁻¹) .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) to achieve baseline separation of impurities .

- TLC : Silica gel 60 F₂₅₄ plates with UV detection (Rf ~0.4 in ethyl acetate/hexane 3:7) .

- Elemental Analysis : Acceptable C, H, N percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. What reaction pathways dominate during the deoxygenation of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol on metal oxide catalysts?

- Methodological Answer : On rutile TiO₂(110), phenylmethanol derivatives undergo C-O bond cleavage via radical intermediates. Temperature-programmed desorption (TPD) data show that ~40% of adsorbed molecules convert to products at saturation coverage, with five-fold coordinated Ti sites facilitating dehydrogenation . Contrast this with aliphatic alcohols, which react exclusively at oxygen vacancy sites. Computational modeling (DFT) can map energy barriers for competing pathways (e.g., direct vs. radical-mediated deoxygenation).

Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl substituents) affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Cyclopentyl groups impose greater steric hindrance than cyclohexyl, reducing Suzuki-Miyaura coupling efficiency. For example, substituting cyclopentyl with cyclohexyl in analogous compounds increases yields from 55% to 72% under identical Pd(PPh₃)₄/K₂CO₃ conditions . Steric parameters (e.g., Tolman cone angle) and Hammett σ values for the aryl-chloro substituent should be quantified to rationalize reactivity trends.

Q. What toxicity profiles should inform laboratory handling protocols?

- Methodological Answer : While direct toxicity data for this compound are limited, structural analogs like (2-Amino-5-chlorophenyl)phenylmethanone show moderate toxicity (mouse intraperitoneal LD₅₀: 681 mg/kg) . Implement OSHA-compliant controls:

- PPE : Nitrile gloves, lab coat, and fume hood for synthesis.

- Waste Disposal : Neutralize with 10% NaOH before incineration.

- Emergency Response : Use activated charcoal for spill containment.

Key Research Challenges

- Stereochemical Control : The cyclopentyl group introduces conformational flexibility, complicating enantiomer separation. Chiral HPLC (Chiralpak IA column) or enzymatic resolution (Candida antarctica lipase B) may be required .

- Stability Under Ambient Conditions : The primary alcohol moiety is prone to oxidation. Store under argon at –20°C with molecular sieves to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.